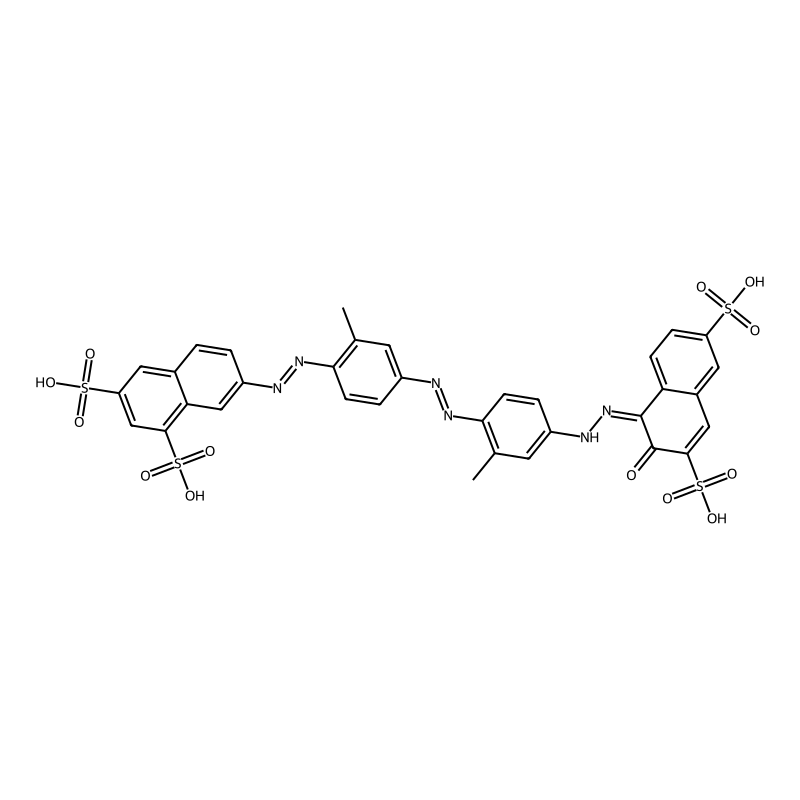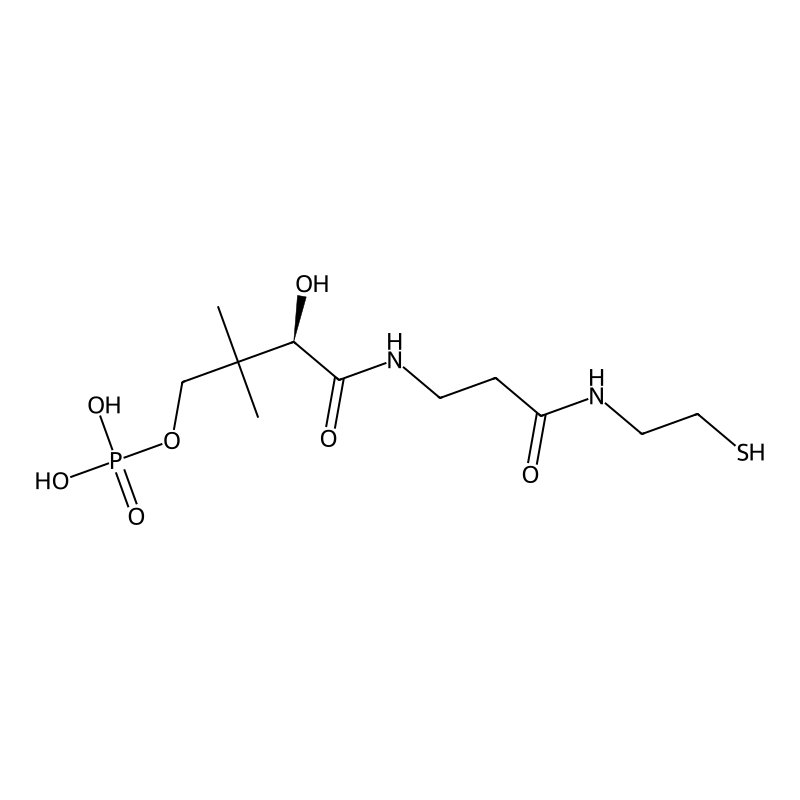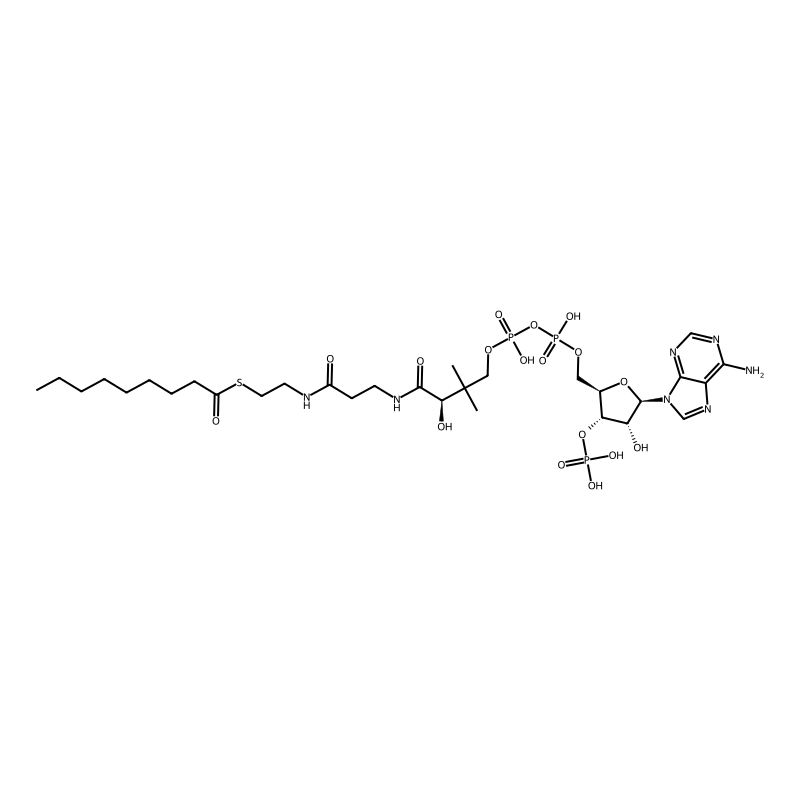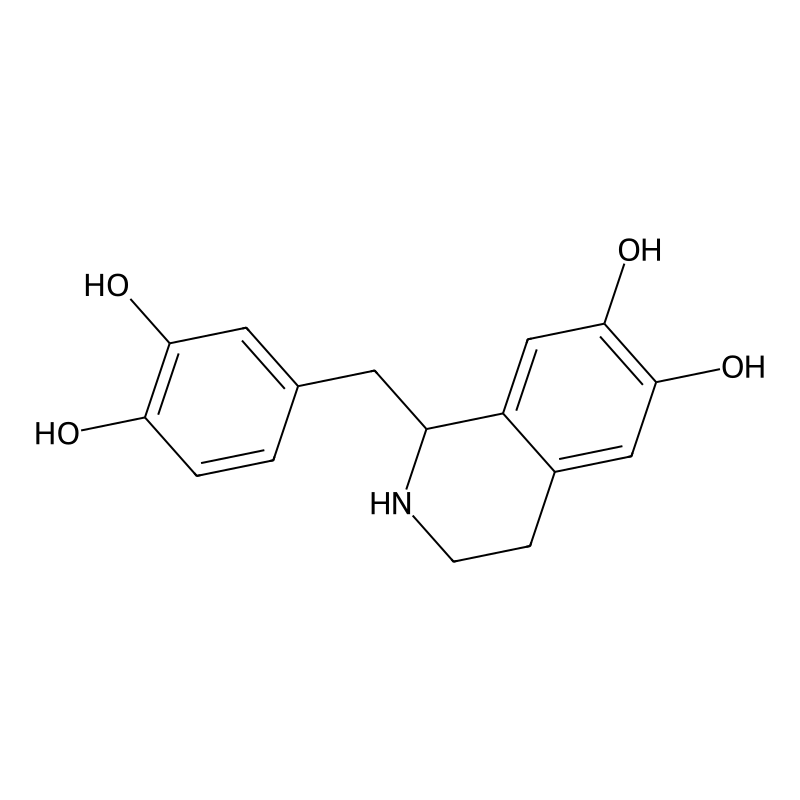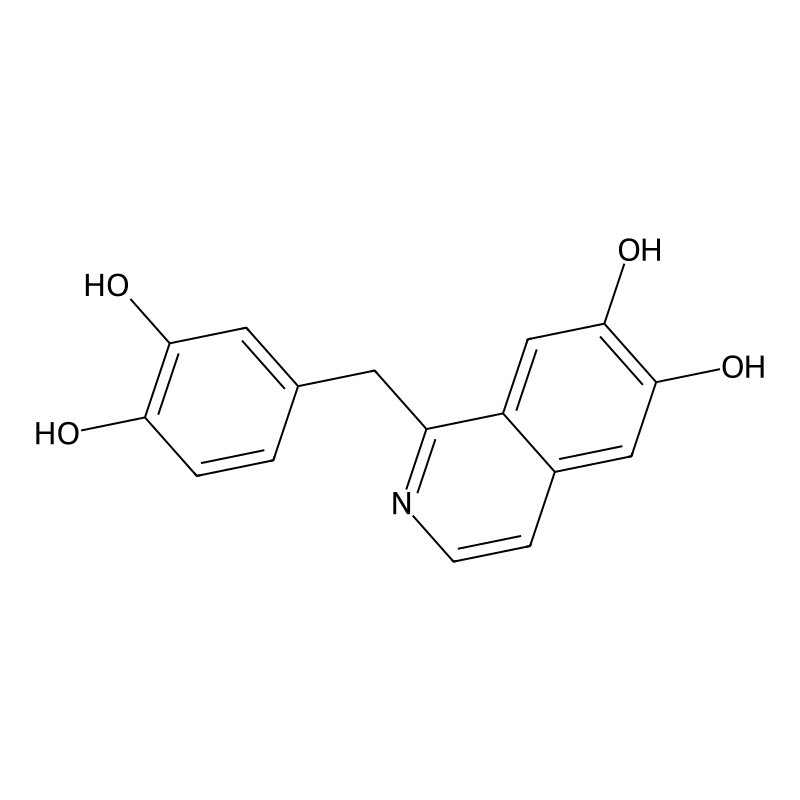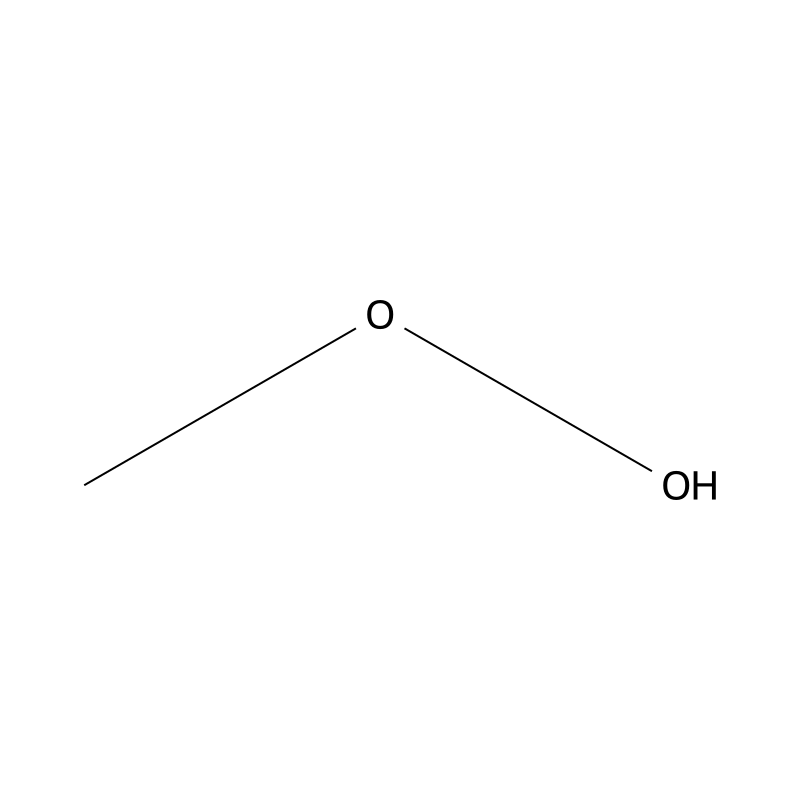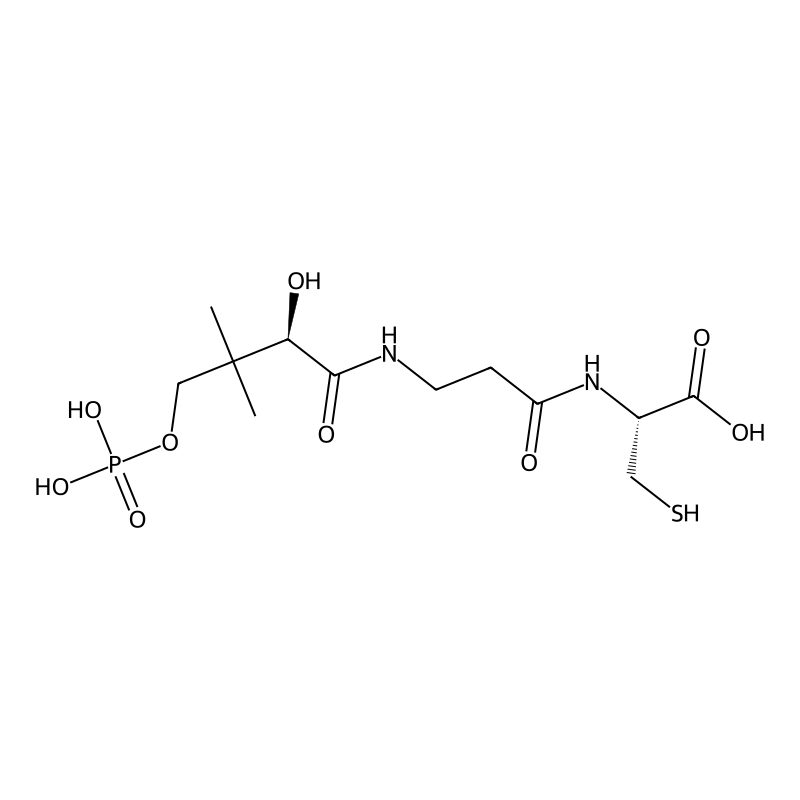Cyclopropene
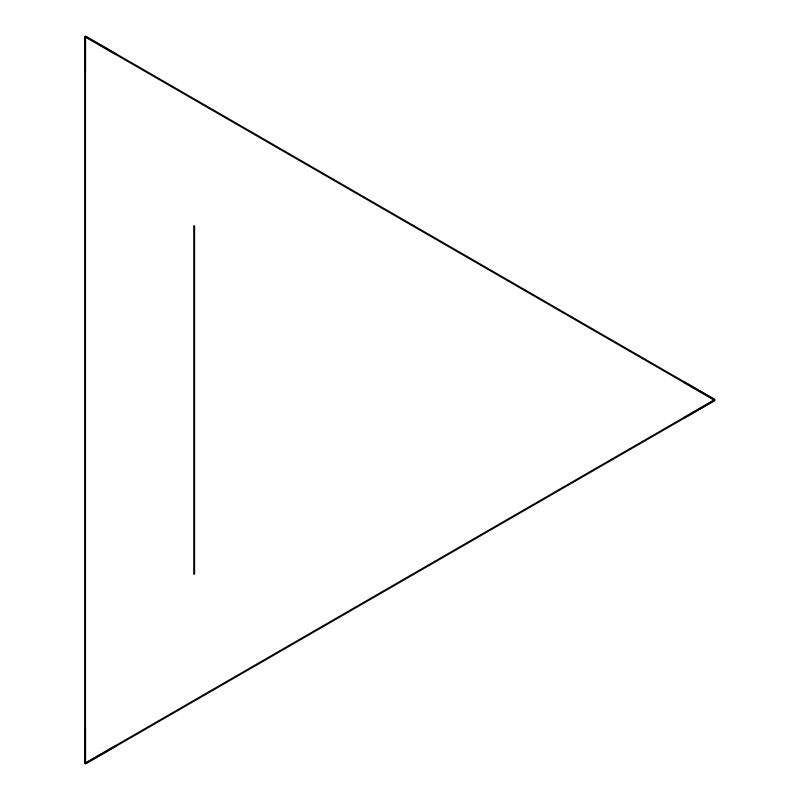
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Cyclopropene is an organic compound with the molecular formula , recognized as the simplest cycloalkene. It features a highly strained triangular ring structure, which contributes to its significant reactivity. Cyclopropene is a colorless gas that does not occur naturally but has been synthesized for various applications. Its unique bonding characteristics and high ring strain make it a subject of interest in theoretical and practical chemistry studies .
- Diels–Alder Reaction: Cyclopropene reacts with cyclopentadiene to form endo-tricyclo[3.2.1.0^2,4]oct-6-ene, a reaction often used to detect cyclopropene's presence .
- Isomerization: At elevated temperatures (425 °C), cyclopropene can isomerize into methylacetylene (propyne) via a rearrangement process .
- Polymerization: Attempts to distill cyclopropene at low temperatures can lead to polymerization, likely through a free-radical mechanism, resulting in polycyclopropane .
While cyclopropene itself is not known for significant biological activity, its derivatives have notable applications in agriculture and food science. For example, 1-Methylcyclopropene is utilized to inhibit ethylene perception in fruits, effectively slowing down ripening processes. This compound plays a critical role in extending the shelf life of products such as apples and flowers by reducing respiration and aroma production associated with ripening .
The synthesis of cyclopropene has evolved over time, with several methods being developed:
- Thermal Decomposition: The first confirmed synthesis involved the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300 °C, yielding cyclopropene alongside other byproducts .
- Dehydrohalogenation: Cyclopropene can also be synthesized from allyl chloride through dehydrohalogenation using sodium amide as a base, achieving yields of around 10% .
- Copper-Catalyzed Reactions: More recent methods include copper-catalyzed additions of carbenes to alkynes, which allow for the formation of various cyclopropene derivatives with improved yields and purity .
Cyclopropene and its derivatives have diverse applications:
- Food Preservation: 1-Methylcyclopropene is widely used in the agricultural sector to manage fruit ripening and extend shelf life by inhibiting ethylene effects .
- Chemical Synthesis: Cyclopropenes serve as intermediates in organic synthesis due to their unique reactivity patterns, making them valuable in developing various chemical compounds .
Research on cyclopropenes focuses on their interactions with other chemical species due to their high reactivity. Studies have demonstrated that cyclopropenes can participate in reactions involving vinylmetal carbenes and metal complex insertions. These interactions highlight their potential as versatile building blocks in organic synthesis and materials science .
Cyclopropene shares structural similarities with other cyclic compounds but stands out due to its unique properties:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Cyclobutane | Four-membered ring; less strain than cyclopropene | |
| Cyclobutene | Contains a double bond; more stable than cyclopropene | |
| Cyclohexane | Six-membered ring; stable with no ring strain | |
| 1-Methylcyclopropene | Used in food preservation; inhibits ethylene effects |
Cyclopropene's distinct characteristics arise from its three-membered ring structure and the presence of a double bond, which contribute to its high reactivity compared to larger cyclic compounds like cyclobutane or cyclohexane. This makes it particularly interesting for both theoretical studies and practical applications in organic chemistry and agriculture .
Triangular Framework and 51° Bond Angle
Cyclopropene, with the molecular formula C₃H₄, represents one of the simplest cycloalkenes in organic chemistry [2]. The molecule possesses a distinctive triangular framework that contributes significantly to its unique chemical properties and reactivity [10]. Unlike typical cyclic structures, cyclopropene features a three-membered carbon ring with one carbon-carbon double bond incorporated into the ring system [10].
The presence of the double bond within the triangular framework creates a significant geometric distortion compared to its saturated counterpart, cyclopropane [10]. Most notably, the angle opposite to the double bond in cyclopropene measures approximately 51°, a substantial deviation from the 60° angles observed in cyclopropane [10]. This reduced angle is a direct consequence of the double bond's rigidity and shorter length, which pulls the two sp² hybridized carbon atoms closer together, consequently pushing the third carbon atom outward [10] [4].
This extreme angular distortion contributes substantially to the molecule's inherent instability and high reactivity [10]. The 51° bond angle represents one of the most severely constrained angles in cyclic organic compounds, creating enormous ring strain that significantly influences the compound's physical and chemical behavior [4] [10].
Bond Lengths and Electronic Distribution
The bond lengths in cyclopropene reflect its unique electronic structure and strained geometry [17]. The carbon-carbon single bonds in cyclopropene measure approximately 1.509 Å, which is slightly shorter than typical carbon-carbon single bonds in unstrained systems (1.54 Å) [17] [5]. This compression is attributed to the overall ring strain and the influence of the adjacent double bond [5].
The carbon-carbon double bond in cyclopropene exhibits a length of approximately 1.296 Å [17]. This value is slightly longer than the typical carbon-carbon double bond length in unstrained alkenes (approximately 1.33 Å), indicating some electronic delocalization within the ring system [5] [16].
Electronic distribution in cyclopropene is highly asymmetric due to the presence of both the strained ring and the double bond [4]. Higher electron density is concentrated in the region of the carbon-carbon double bond, while the strained single bonds exhibit reduced electron density compared to typical carbon-carbon single bonds [16]. This uneven distribution contributes to the molecule's dipole moment and influences its reactivity patterns [4] [16].
The bent bonds in cyclopropene, particularly those forming the single bonds in the ring, show significant deviation from ideal orbital overlap [6]. This results in electron density being distributed outside the direct line between carbon nuclei, creating what is often described as "bent bonds" with partial π-character [6] [4].
Hybridization States and Orbital Configurations
sp2.68 Hybridization at Alkene Carbon Atoms
The carbon atoms participating in the double bond of cyclopropene exhibit an unusual hybridization state described as sp²·⁶⁸ [10]. This non-integer hybridization represents a significant deviation from the typical sp² hybridization observed in unstrained alkenes [10] [4]. The unusual hybridization state arises from the geometric constraints imposed by the three-membered ring structure [4].
According to the Coulson-Moffitt model, this increased p-character in the carbon-carbon bonds results from the system's attempt to minimize the difference between conventional interorbital angles and the severely constrained cyclopropene bond angles [6]. The sp²·⁶⁸ hybridization indicates that the orbitals contain approximately 27% s-character and 73% p-character, compared to the 33% s-character and 67% p-character in standard sp² hybridization [6] [4].
This altered hybridization significantly affects the electronic properties of the double bond, making it more reactive than typical alkene functionalities [4]. The increased p-character in the hybrid orbitals forming the σ-framework of the ring contributes to the overall strain and reactivity of the cyclopropene system [6] [10].
Walsh Orbital Description
The Walsh orbital model provides a valuable framework for understanding the electronic structure of cyclopropene [7]. According to this model, the molecular orbitals of cyclopropene can be derived by considering the interactions between the frontier orbitals of the component fragments [7]. For cyclopropene, these fragments can be conceptualized as a methylene unit and an ethylene unit, though the actual symmetry of the molecule prevents a direct application of this simplified model [7] [6].
In the Walsh orbital description, the carbon atoms in cyclopropene utilize orbitals with increased s-character for the carbon-hydrogen bonds, while the carbon-carbon bonds within the ring are formed by orbitals with increased p-character [7]. This arrangement helps minimize the strain associated with the severely constrained bond angles [6] [7].
The Walsh model suggests that the remaining carbon sp² orbitals are directed toward the center of the ring, forming one bonding and two antibonding molecular orbitals [6]. Simultaneously, the overlap of p-orbitals in the plane of the cyclopropene ring results in the formation of two carbon-carbon bonding and one antibonding bent interactions [6] [7].
This orbital arrangement explains many of the unusual properties of cyclopropene, including its high strain energy, enhanced reactivity, and distinctive spectroscopic characteristics [7] [6].
Physical Constants
Melting Point (-5°C) and Boiling Point (-33.77°C)
Cyclopropene exhibits unusual physical properties that reflect its strained molecular structure [10]. The compound has a melting point of -5°C, which is relatively high compared to other small hydrocarbons of similar molecular weight [10] [24]. This elevated melting point can be attributed to the molecule's relatively rigid structure and the presence of the double bond, which restricts rotational freedom and enhances intermolecular interactions [24].
Paradoxically, cyclopropene has a boiling point of -33.77°C, which is lower than its melting point [10] [24]. This unusual relationship between melting and boiling points indicates that cyclopropene transitions directly from solid to gas phase under standard pressure conditions, a property known as sublimation [24]. This behavior is rare among organic compounds and further highlights the unique physical properties of cyclopropene resulting from its strained structure [10] [24].
The relationship between these phase transition temperatures differs significantly from those observed in other three-carbon hydrocarbons, reflecting the substantial influence of ring strain and molecular geometry on the physical properties of cyclopropene [24] [10].
Density and Refractive Index
The density of cyclopropene in its liquid state is estimated to be approximately 0.77 g/cm³ at temperatures just below its melting point [12]. This value is lower than that of cyclopropane (approximately 0.92 g/cm³ in its crystalline form), reflecting the reduced hydrogen content and different molecular packing in cyclopropene [12].
The refractive index of cyclopropene is approximately 1.41-1.42, which is slightly lower than that of cyclopropane (1.45-1.51 depending on the phase) [12] [11]. This optical property correlates with the compound's electronic structure and the distribution of electron density within the molecule [12].
Both density and refractive index values for cyclopropene show temperature dependence, with significant changes observed near phase transition points [12]. These physical parameters provide valuable information for the identification and characterization of cyclopropene in analytical applications [11] [12].
Spectroscopic Constants
Cyclopropene exhibits distinctive spectroscopic properties that reflect its unique molecular structure [13]. The rotational constants for cyclopropene, determined through millimeter-wave spectroscopy, are approximately A = 35.09 GHz, B = 32.21 GHz, and C = 16.75 GHz [13]. These values differ significantly from those of cyclopropane, indicating the substantial influence of the double bond on the molecule's moment of inertia [13] [22].
Vibrational spectroscopy reveals characteristic absorption bands for cyclopropene, including the carbon-carbon double bond stretching vibration at approximately 1650 cm⁻¹ and carbon-carbon single bond stretching modes in the range of 900-1000 cm⁻¹ [22]. The ring deformation modes appear at lower frequencies, typically in the range of 500-700 cm⁻¹, and are particularly sensitive to isotopic substitution [22] [13].
Nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for the hydrogen atoms in cyclopropene [18]. The hydrogen atoms attached to the sp³ hybridized carbon typically resonate at approximately 1.0-2.0 ppm, while those attached to the double bond appear significantly downfield at approximately 5.8-6.2 ppm [18]. These chemical shifts reflect the different electronic environments experienced by the hydrogen atoms in this strained cyclic structure [18].
Comparative Structural Analysis with Cyclopropane
Cyclopropene and cyclopropane represent structurally related compounds that differ primarily in their degree of saturation [10] [1]. While both molecules feature a three-membered carbon ring, cyclopropene (C₃H₄) contains one carbon-carbon double bond, whereas cyclopropane (C₃H₆) contains only single bonds [1] [10].
The introduction of a double bond into the three-membered ring creates significant structural differences between these compounds [10]. The most notable difference is in the bond angles: cyclopropene features a distinctive 51° angle opposite to the double bond, compared to the uniform 60° angles in cyclopropane [10] [8]. This angular distortion in cyclopropene results from the shorter carbon-carbon double bond (1.296 Å) pulling the adjacent carbon atoms closer together [10] [17].
The hybridization states also differ significantly between these compounds [10] [4]. While cyclopropane features sp³ hybridized carbon atoms with bent bonds, cyclopropene contains two carbon atoms with sp²·⁶⁸ hybridization participating in the double bond [10] [6]. This difference in hybridization contributes to the distinct reactivity patterns observed for these compounds [4] [6].
The molecular symmetry also differs between these compounds, with cyclopropane belonging to the D₃ₕ point group and cyclopropene belonging to the lower symmetry C₂ᵥ point group [19] [10]. This reduction in symmetry in cyclopropene is a direct consequence of the double bond's presence [10].
Ring strain is present in both molecules but is more pronounced in cyclopropene due to the additional constraints imposed by the double bond [10] [1]. This increased strain energy contributes to cyclopropene's higher reactivity compared to cyclopropane, particularly in reactions involving the double bond or ring-opening processes [10] [4].
| Property | Cyclopropene | Cyclopropane |
|---|---|---|
| Molecular Formula | C₃H₄ | C₃H₆ |
| Molecular Weight | 40.06 g/mol | 42.08 g/mol |
| Structure | Triangular with one carbon-carbon double bond | Triangular with all single bonds |
| Carbon-Carbon Bond Angles | 51° (opposite to double bond) | 60° (all angles) |
| Carbon-Carbon Bond Lengths | Single: 1.509 Å, Double: 1.296 Å | 1.51 Å (all bonds) |
| Hybridization | sp²·⁶⁸ at alkene carbon atoms | sp³ with bent bonds |
| Ring Strain | Very high | High |
| Reactivity | Extremely reactive | Reactive for a saturated hydrocarbon |
XLogP3
UNII
Other CAS
Wikipedia
Cyclopropene
